magnesium;1-phenylpyrazole;chloride
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Overview
Description
Magnesium;1-phenylpyrazole;chloride is a compound that combines magnesium, a metal known for its reactivity and biological importance, with 1-phenylpyrazole, a nitrogen-containing heterocycle, and chloride
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;1-phenylpyrazole;chloride typically involves the reaction of magnesium chloride with 1-phenylpyrazole. One common method is to dissolve magnesium chloride in an appropriate solvent, such as ethanol or methanol, and then add 1-phenylpyrazole under controlled conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but with optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Magnesium;1-phenylpyrazole;chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The chloride ion can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of 1-phenylpyrazole, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
Magnesium;1-phenylpyrazole;chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyrazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of magnesium;1-phenylpyrazole;chloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and magnesium complexes, such as:
- Magnesium;1-methylpyrazole;chloride
- Magnesium;1-ethylpyrazole;chloride
- Magnesium;1-phenylimidazole;chloride
Uniqueness
Magnesium;1-phenylpyrazole;chloride is unique due to the presence of the phenyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that are not observed in other similar compounds, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
62613-19-8 |
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Molecular Formula |
C9H7ClMgN2 |
Molecular Weight |
202.92 g/mol |
IUPAC Name |
magnesium;1-phenylpyrazole;chloride |
InChI |
InChI=1S/C9H7N2.ClH.Mg/c1-2-5-9(6-3-1)11-8-4-7-10-11;;/h1-5,7-8H;1H;/q-1;;+2/p-1 |
InChI Key |
AUMYRYLTJBLIMP-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C([C-]=C1)N2C=CC=N2.[Mg+2].[Cl-] |
Origin of Product |
United States |
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